molecular formula C15H20N2O4 B3027699 tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate CAS No. 1359656-25-9

tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate

Cat. No. B3027699
CAS RN: 1359656-25-9
M. Wt: 292.33
InChI Key: TWJSBMRRGUPIPW-UHFFFAOYSA-N
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Description

The compound tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate is a chemical entity that can be inferred to have potential relevance in various fields of chemistry and pharmacology. While the specific compound is not directly mentioned in the provided papers, similar tert-butyl carbamate structures are discussed, indicating the importance of tert-butyl carbamate derivatives in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in the field of organic chemistry. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, showcasing the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through amination, using cost-effective reagents, highlights the practicality of synthesizing tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been explored through various computational methods. For example, tert-Butyl N-(thiophen-2yl)carbamate's vibrational frequencies and geometric parameters were calculated using DFT and M06-2X methods, providing insights into the molecular structure and stability of such compounds . Similarly, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl was determined using X-ray diffraction techniques, which could be analogous to the structural analysis of tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate10.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. The 1,3-dipolar cycloaddition of tert-butyl N-ethynyl-N-phenylcarbamate with C-carboxymethyl-N-phenylnitrilimine resulted in a regioselective formation of a 5-amino pyrazole, demonstrating the reactivity of tert-butyl carbamate derivatives in cycloaddition reactions . The iodolactamization process used in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate further exemplifies the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are crucial for their application in various fields. The antimycobacterial activities of novel tert-butyl naphthyridine derivatives against Mycobacterium tuberculosis and their ability to inhibit DNA gyrase activity indicate the biological significance of these compounds . The determination of carbamate herbicide residues by gas chromatography after derivatization reactions emphasizes the importance of understanding the physical and chemical properties of tert-butyl carbamates for environmental monitoring .

Scientific Research Applications

Synthesis of Important Intermediates

Tert-butyl carbamate compounds, including variants like tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate, have been extensively studied for their role as intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) describe the synthesis of a tert-butyl carbamate derivative as a key intermediate in producing omisertinib, a notable drug compound (Zhao, Guo, Lan, & Xu, 2017).

Enantioselective Synthesis

Ober et al. (2004) highlight the significance of tert-butyl carbamate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, demonstrating its utility in complex organic synthesis (Ober, Marsch, Harms, & Carell, 2004).

Insecticide Analogues

Brackmann et al. (2005) utilized tert-butyl carbamate for synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, indicating its application in the development of agricultural chemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Organic Synthesis Building Blocks

Guinchard et al. (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class closely related to tert-butyl carbamates, revealing their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Crystal Structures

Baillargeon et al. (2017) examined the crystal structures of tert-butyl carbamate derivatives, contributing to the understanding of molecular interactions and structural chemistry (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Anti-Cancer Drug Synthesis

Song Hao (2011) synthesized a tert-butyl carbamate derivative as a key intermediate in anti-cancer drug development, demonstrating its relevance in medicinal chemistry (Song Hao, 2011).

properties

IUPAC Name

tert-butyl N-[1-(4-nitrophenyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-14(2,3)21-13(18)16-15(9-4-10-15)11-5-7-12(8-6-11)17(19)20/h5-8H,4,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJSBMRRGUPIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150586
Record name Carbamic acid, N-[1-(4-nitrophenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1359656-25-9
Record name Carbamic acid, N-[1-(4-nitrophenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359656-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-nitrophenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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